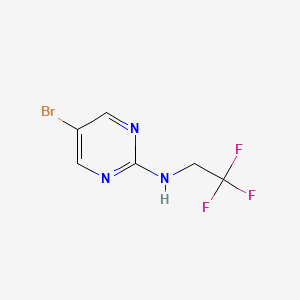

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine (5-Br-N-TFP) is an important organic compound used in a variety of scientific research applications. It is a derivative of pyrimidin-2-amine, a nitrogen-containing heterocyclic aromatic compound. 5-Br-N-TFP is a highly versatile compound, with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

科学的研究の応用

Synthesis of Heterocyclic Compounds

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine serves as a crucial precursor in the synthesis of a broad range of heterocyclic compounds due to its unique structural features. The pyrimidine core, in particular, is of significant interest for its diverse synthetic applications and bioavailability. For instance, hybrid catalysts utilizing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents have been explored for the development of substituted pyrimidines through one-pot multicomponent reactions. These methodologies emphasize the versatility of pyrimidine derivatives in synthesizing complex molecular architectures, highlighting their potential for creating lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Cancer Treatment

The incorporation of fluorine atoms into pyrimidine rings, akin to the modification seen in this compound, has profound implications in personalized medicine, particularly in cancer treatment. Fluorinated pyrimidines like 5-fluorouracil (5-FU) are pivotal in treating various cancers due to their ability to inhibit key biological pathways involved in tumor growth. The review of fluorine chemistry related to fluorinated pyrimidines underscores the importance of these compounds in developing targeted cancer therapies. Innovations in 5-FU synthesis, including the incorporation of radioactive and stable isotopes, have facilitated detailed studies on drug metabolism and biodistribution, offering insights into optimizing cancer treatment strategies (Gmeiner, 2020).

Pyrimidine Derivatives as Optical Sensors

The structural versatility of pyrimidine derivatives, including those similar to this compound, allows their application as optical sensors. These compounds' ability to form coordination and hydrogen bonds makes them suitable for sensing applications. Recent literature highlights various pyrimidine-based optical sensors developed from 2005 to 2020, demonstrating their significant role in both biological and medicinal applications. This includes their use in detecting ions and molecules, showcasing the broad applicability of pyrimidine derivatives in developing advanced sensing technologies (Jindal & Kaur, 2021).

Advanced Oxidation Processes for Environmental Remediation

Research on the degradation of nitrogen-containing hazardous compounds, including amines and pyrimidine derivatives, has revealed the efficacy of advanced oxidation processes (AOPs) in environmental remediation. These processes, capable of mineralizing recalcitrant compounds, are crucial for treating water contaminated with toxic nitrogen-containing substances. The review covers the degradation of various amines, dyes, and pesticides, underscoring the importance of AOPs in addressing global concerns regarding water safety and environmental sustainability (Bhat & Gogate, 2021).

作用機序

Target of Action

Similar compounds have been found to target various pests, such as mites .

Mode of Action

It is known that the compound exhibits excellent bioactivity . The introduction of trifluoroethyl thioether and other substituents into the pyrimidine derivatives has been found to enhance this bioactivity .

Biochemical Pathways

Similar compounds have been found to interfere with the normal functioning of pests, leading to their elimination .

Pharmacokinetics

It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules .

Result of Action

The result of the action of 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is the effective control of pests. The compound exhibits excellent acaricidal activity, with lethal concentration 50 (LC50) values of 0.19 mg/L against Tetranychus urticae .

特性

IUPAC Name |

5-bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF3N3/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHKWJXWKQLGSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NCC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682458 |

Source

|

| Record name | 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245563-08-9 |

Source

|

| Record name | 5-Bromo-N-(2,2,2-trifluoroethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)

![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)

![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)

![2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B577493.png)